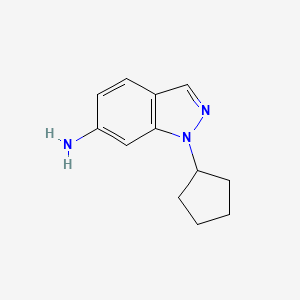

1-Cyclopentyl-1h-indazol-6-amine

Description

Historical Context and Medicinal Chemistry Relevance of Indazole Derivatives

The indazole core is considered a "privileged scaffold," meaning it is a molecular framework that can bind to a variety of biological targets, leading to a diverse range of therapeutic applications. benthamdirect.com Historically, research into indazole derivatives has uncovered their potential as anti-inflammatory, antimicrobial, antiarrhythmic, antifungal, anti-HIV, and antitumor agents. nih.govnih.gov This versatility has cemented the indazole nucleus as a crucial building block in the design of novel drug molecules. nih.govbenthamdirect.com The ongoing investigation into these compounds continues to yield new therapeutic possibilities, including treatments for neurodegenerative diseases, osteoporosis, and even male contraception. nih.gov The ability to functionalize the indazole ring at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the development of numerous clinical trial candidates and approved drugs. nih.govbenthamdirect.com

Rationale for Investigating 6-Amination and Cyclopentyl Substitution in the Indazole Core

The specific substitution pattern of 1-Cyclopentyl-1H-indazol-6-amine is a result of strategic design choices aimed at optimizing its potential as a bioactive compound.

The presence of an amino group at the 6-position of the indazole ring is a key feature in many compounds with demonstrated anticancer activity. ontosight.airesearchgate.netdntb.gov.ua Research has shown that 6-aminoindazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. researchgate.netnih.gov For instance, studies on different N-substituted 6-aminoindazoles have revealed potent cytotoxicity, highlighting the importance of this functional group for anticancer activity. nih.govrsc.org The amino group can serve as a crucial interaction point with biological targets or as a handle for further chemical modification to enhance desired properties.

The incorporation of a cyclopentyl group, particularly at the N1 position of the indazole ring, is a common strategy in medicinal chemistry to improve a compound's pharmacological profile. nih.govresearchgate.net Cycloalkyl groups like cyclopentyl can:

Increase Potency: The rigid, three-dimensional structure of the cyclopentyl ring can lock the molecule into a conformation that is more favorable for binding to a biological target. nih.govnih.gov

Enhance Metabolic Stability: The replacement of a more flexible alkyl chain with a cyclic group can block sites of metabolism, increasing the compound's half-life in the body. nih.govresearchgate.net

Improve Lipophilicity: The cyclopentyl group can increase the compound's fat-solubility, which can influence its absorption, distribution, and ability to cross cell membranes.

Fill Hydrophobic Pockets: The cyclopentyl moiety is well-suited to fit into hydrophobic pockets within the active sites of enzymes and receptors. nih.gov

The combination of the 6-amino group and the 1-cyclopentyl substituent on the indazole scaffold therefore represents a deliberate effort to create a molecule with potentially enhanced efficacy and favorable drug-like properties.

Current Research Landscape Pertaining to Indazole-Based Bioactive Compounds

The current research on indazole derivatives is vibrant and expansive, covering a wide spectrum of diseases. A significant portion of this research is concentrated on oncology. nih.govbenthamdirect.com Scientists are designing and synthesizing novel indazole derivatives as inhibitors of key targets in cancer progression, such as indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases. nih.govrsc.org For example, a series of 6-substituted aminoindazole derivatives were recently evaluated for their ability to suppress cancer cell proliferation, with some compounds showing high potency. nih.gov One such derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited a strong anti-proliferative effect in human colorectal cancer cells. nih.govrsc.org

Beyond cancer, the therapeutic potential of indazoles in cardiovascular diseases is an emerging area of interest. benthamdirect.com Researchers are exploring how these compounds can be modified to target cardiovascular pathologies, although this remains a less developed field compared to oncology. benthamdirect.com Furthermore, indazole derivatives continue to be investigated for their anti-inflammatory, antimicrobial, and antiparasitic properties. nih.govdntb.gov.ua The development of synthetic methodologies remains a core aspect of this research, with chemists devising new ways to construct and functionalize the indazole ring system efficiently. nih.govaustinpublishinggroup.com

Interactive Data Tables

Table 1: Physicochemical Properties of Selected Indazole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| This compound | 320575-77-7 | C12H15N3 | 201.27 | Not Available |

| 1H-Indazol-6-amine | 6967-12-0 | C7H7N3 | 133.15 | 204-206 |

| 1-(cyclobutylmethyl)-1H-indazol-6-amine | 1484156-57-1 | C12H15N3 | 201.27 | Not Available |

Data sourced from references moldb.comsigmaaldrich.com.

Table 2: In Vitro Antiproliferative Activity of Selected 6-Aminoindazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Cancer) | 0.4 ± 0.3 |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Human Colorectal Cancer) | 14.3 ± 4.4 |

| Compound 39 | MDA-MB-231 (Human Breast Cancer) | 1.7 ± 1.1 |

| Compound 39 | A549 (Human Lung Carcinoma) | 2.8 ± 1.3 |

| Compound 39* | SNU-638 (Human Stomach Cancer) | 1.8 ± 1.4 |

Compound 39 is a specific N-aromatic substituted 6-aminoindazole derivative from the cited study. Data sourced from references researchgate.netnih.govrsc.org.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

1-cyclopentylindazol-6-amine |

InChI |

InChI=1S/C12H15N3/c13-10-6-5-9-8-14-15(12(9)7-10)11-3-1-2-4-11/h5-8,11H,1-4,13H2 |

InChI Key |

YWYWHNOEUQYOCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C3=C(C=CC(=C3)N)C=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopentyl 1h Indazol 6 Amine

Synthetic Routes to 1-Cyclopentyl-1H-Indazol-6-amine

The synthesis of this compound can be approached through various routes, each with its own set of strategies for building the molecular framework.

The formation of the indazole ring system is a critical first step. A common and effective method involves the cyclization of appropriately substituted phenylhydrazones. nih.govmdpi.com For instance, a reaction between a substituted 2-fluorobenzaldehyde (B47322) or 2-fluoroacetophenone (B1329501) with hydrazine (B178648) can lead to the formation of the indazole core through a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com Another approach involves the intramolecular C-H amination of arylhydrazones, often mediated by a silver(I) catalyst, to construct the 1H-indazole skeleton. nih.govacs.org

Furthermore, multicomponent reactions (MCRs) provide an atom-economical pathway to the indazole core. The reaction of 2-bromobenzaldehydes with monosubstituted hydrazines, catalyzed by palladium, is another viable route. thieme-connect.de A variety of other methods for indazole synthesis exist, including the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives and the [3+2] annulation of arynes with hydrazones. organic-chemistry.org

Once the indazole core is established, the next crucial step is the regioselective introduction of the cyclopentyl group at the N1 position. Direct N-alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, making selectivity a significant challenge. nih.gov To achieve high N1 selectivity, specific reaction conditions are necessary. One successful strategy involves a two-step process of forming an enamine intermediate with isobutyraldehyde, followed by hydrogenation, which has shown exclusive N1 selectivity. nih.gov

Recent advancements have focused on developing scalable and highly selective N1-alkylation methods. These often employ specific bases and solvents to favor the thermodynamic product, resulting in high yields of the desired N1-alkylated indazole with no detectable N2-alkylated byproducts. rsc.org Density functional theory (DFT) calculations have been used to understand the mechanistic basis for this selectivity, suggesting that chelation and other non-covalent interactions play a crucial role. beilstein-journals.org

The final key step in the primary synthesis of this compound is the introduction of the amino group at the C6 position. A widely used and efficient method for this transformation is the reduction of a nitro group at the C6 position. nih.gov This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. For example, starting with a 6-nitro-1H-indazole derivative, this reduction provides the corresponding 6-amino-1H-indazole in good yields. nih.gov

Alternative methods for amination are also being explored. For instance, copper-catalyzed C-H amination of 2H-indazoles has been developed, although this typically targets the C3 position. nih.gov

Convergent synthetic strategies aim to combine pre-functionalized fragments to assemble the target molecule in fewer steps. One such approach could involve the synthesis of 6-bromo-1-cyclopentyl-1H-indazole, which can then be subjected to amination. A multi-step synthesis starting from 2-methylbenzoic acid has been reported to produce 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives. researchgate.net This intermediate could potentially be converted to the desired 6-amino compound.

Another convergent pathway could involve the synthesis of 6-aminoindazole first, followed by N1-cyclopentylation. 6-Aminoindazole can be prepared from 2-amino-4-nitrotoluene through a ring-closing reaction followed by reduction of the nitro group. Subsequent selective N1-alkylation with a cyclopentyl halide would then yield the final product.

| Starting Material | Key Transformation | Intermediate/Product | Reference(s) |

| 2-Fluorobenzaldehyde | Hydrazine cyclization | 1H-Indazole | mdpi.com |

| Arylhydrazone | Ag(I)-mediated C-H amination | 1H-Indazole | nih.govacs.org |

| 1H-Indazole | Two-step enamine formation and hydrogenation | N1-Cyclopentyl-1H-indazole | nih.gov |

| 6-Nitro-1H-indazole | Catalytic hydrogenation | 6-Amino-1H-indazole | nih.gov |

| 2-Methylbenzoic acid | Multi-step synthesis | 6-Bromo-1-cyclopentyl-1H-indazole derivative | researchgate.net |

| 2-Amino-4-nitrotoluene | Ring closure and reduction | 6-Aminoindazole |

Functional Group Interconversions and Derivatization of this compound

The 6-amino group of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities.

The primary amino group at the C6 position is amenable to a variety of chemical transformations. One common modification is N-acylation , where the amine reacts with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with acetic anhydride (B1165640) can produce the corresponding N-acetyl derivative.

Another important transformation is reductive amination . The 6-amino group can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride, to form secondary or tertiary amines. nih.gov This method allows for the introduction of a wide range of substituents onto the amino nitrogen.

Furthermore, the amino group can be converted into other functional groups. For example, it can undergo diazotization followed by substitution to introduce various functionalities. While not explicitly detailed for this specific compound, this is a general transformation for aromatic amines.

The amino group can also participate in cross-coupling reactions . For example, Suzuki-Miyaura coupling can be employed to form C-N bonds, linking the indazole core to other aromatic or heteroaromatic systems.

A series of 6-substituted aminoindazole derivatives have been synthesized and evaluated for their biological activities. nih.gov These studies highlight the importance of modifying the 6-amino group to explore the structure-activity relationship of this class of compounds.

| Reaction Type | Reagents | Product Type | Reference(s) |

| N-Acylation | Acid chloride, Anhydride | Amide | |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | Secondary/Tertiary Amine | nih.gov |

| Cross-Coupling | Boronic acid, Pd catalyst | N-Aryl derivative |

Modifications of the Cyclopentyl Substituent

While direct modifications of the cyclopentyl group on the this compound scaffold are not extensively documented in dedicated literature, established principles of organic chemistry allow for the prediction of potential transformations. Such modifications would likely be pursued to alter the compound's steric bulk or lipophilicity.

Hypothetical modifications could include:

Oxidation: Introducing a hydroxyl or keto group onto the cyclopentyl ring would create new points for further functionalization. This could potentially be achieved using strong oxidizing agents, though selectivity might be a challenge, risking oxidation of the indazole core or the amino group.

Halogenation: Free-radical halogenation could introduce a halide onto the cyclopentyl ring, which could then serve as a handle for subsequent nucleophilic substitution or cross-coupling reactions.

These transformations would likely require careful protection of the reactive amino group and the indazole core to achieve selective modification of the cyclopentyl substituent.

Chemical Modifications of the Indazole Core

The indazole core itself offers several positions for chemical alteration, enabling the synthesis of a diverse library of derivatives. The amino group at the C6 position and the carbon atoms of the fused benzene (B151609) ring are primary sites for modification.

Reactions at the Amino Group (C6): The 6-amino group is a key site for functionalization, readily undergoing reactions typical of anilines.

Acylation: The amino group can be acylated to form amides. This is a common transformation used to introduce a variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate. This salt can then be subjected to Sandmeyer-type reactions to introduce a range of functional groups, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups at the C6 position.

Reactions on the Benzene Ring: Electrophilic aromatic substitution reactions can modify the benzene portion of the indazole nucleus. The directing effects of the fused pyrazole (B372694) ring and the C6-amino group will influence the position of substitution.

Halogenation: Bromination is a key example of core modification. Research on related structures, such as 1-cyclopentyl-1H-indazole, has shown that bromination can occur on the indazole core. researchgate.netresearchgate.net For instance, the synthesis of 6-bromo-1-cyclopentyl-1H-indazole derivatives highlights the feasibility of introducing a bromine atom onto the ring. researchgate.netresearchgate.net

Nitration: Introduction of a nitro group is another possible electrophilic substitution, which can subsequently be reduced to an amino group, providing a handle for further chemistry.

Suzuki Coupling: For indazoles containing a halogen, such as a bromo-substituted variant, palladium-catalyzed Suzuki coupling reactions can be employed to form new carbon-carbon bonds by introducing various aryl or heteroaryl groups. nih.gov This method is a powerful tool for creating structural diversity. nih.gov

The following table summarizes potential modifications to the indazole core:

| Reaction Type | Reagent/Catalyst | Position | Product Type | Reference Example |

| Bromination | N-Bromosuccinimide (NBS) | C3, C5, or C7 | Bromo-indazole | Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid. researchgate.netresearchgate.net |

| Suzuki Coupling | Boronic acid, Pd catalyst (e.g., PdCl₂(dppf)₂), Base | C5 (from 5-bromo precursor) | Aryl-substituted indazole | Synthesis of 5-aryl-1H-indazol-3-amine derivatives. nih.gov |

| Acylation | Acyl chloride or anhydride | C6-NH₂ | N-acyl indazole | Acylation of 1H-indazol-3-amine. nih.gov |

| Diazotization / Sandmeyer | NaNO₂, H⁺; then CuX | C6-NH₂ | 6-halo- or 6-cyano-indazole | General reaction for aromatic amines. |

Scalability and Green Chemistry Considerations in the Synthesis of this compound

The industrial-scale synthesis of this compound necessitates methodologies that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. A common synthetic route to N-alkylated-6-aminoindazoles involves the N-alkylation of a 6-nitroindazole (B21905) precursor followed by the reduction of the nitro group. nih.gov

Synthetic Route Analysis: A plausible large-scale synthesis could start from 6-nitro-1H-indazole.

N-Cyclopentylation: The indazole nitrogen is alkylated with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. Optimizing this step for high regioselectivity (N1 vs. N2 alkylation) is crucial.

Nitro Group Reduction: The resulting 1-cyclopentyl-6-nitro-1H-indazole is then reduced to the target amine.

Green Chemistry Aspects:

Catalytic Reduction: The reduction of the nitro group is often achieved via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). nih.gov This method is preferable to stoichiometric reducing agents (like tin or iron in acidic media) as it produces water as the primary byproduct, minimizing waste.

Solvent Choice: The selection of solvents is critical. Utilizing greener solvents such as ethanol (B145695), water, or 2-MeTHF instead of hazardous options like dichloromethane (B109758) or DMF can significantly improve the environmental profile of the synthesis.

The table below outlines key considerations for a scalable and green synthesis process.

| Process Step | Green Chemistry Consideration | Potential Improvement |

| N-Alkylation | Minimize use of hazardous solvents and strong bases. | Phase-transfer catalysis to improve efficiency and reduce solvent use. |

| Nitro Reduction | Avoid stoichiometric metal reductants (e.g., Sn, Fe). | Use of catalytic hydrogenation (H₂/Pd-C) for cleaner conversion. nih.gov |

| Purification | Reduce solvent use in chromatography. | Crystallization is a preferred method for purification on a large scale over silica (B1680970) gel chromatography. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclopentyl 1h Indazol 6 Amine Derivatives

Exploration of Substituent Effects on Biological Activity of 1-Cyclopentyl-1H-Indazol-6-amine Analogs

The biological activity of the this compound scaffold can be finely tuned by making specific chemical modifications at three key positions: the N1-cyclopentyl group, the C6-amino group, and various positions on the indazole ring itself.

The substituent at the N1 position of the indazole ring plays a critical role in determining the compound's interaction with its biological targets. While the cyclopentyl group is a common feature, studies on related scaffolds highlight the impact of modifying this position. For instance, replacing the larger cyclopentyl group with smaller alkyl groups, such as in 1,3-dimethyl-1H-indazol-6-amine, has been explored in the design of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov In other contexts, such as the development of serotonin (B10506) 5-HT2 receptor agonists, replacing the N1-substituent with moieties like an (S)-2-aminopropyl group led to potent and peripherally acting agents. nih.gov This demonstrates that the size, shape, and chemical nature of the group at the N1 position are key determinants of potency and selectivity.

The 6-amino group is a primary site for derivatization to explore and expand the SAR of this scaffold. Research has shown that attaching various substituted benzyl (B1604629) groups to this amine can lead to potent anticancer agents. researchgate.netnih.gov These studies systematically evaluate how different substituents on the aromatic ring of the benzyl group influence cytotoxicity.

For example, a series of N-substituted 1,3-dimethyl-1H-indazol-6-amine derivatives were synthesized and evaluated for their anticancer activity. nih.govnih.gov The findings indicated that the nature of the substituent on the benzyl ring significantly impacts the compound's effectiveness.

Table 1: Anticancer Activity of N-Substituted 6-Aminoindazole Derivatives

| Compound | Structure | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | N-(4-fluorobenzyl) attached to the 6-amino group of 1,3-dimethyl-indazole | HCT116 (human colorectal cancer) | 0.4 ± 0.3 μM | nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | N-(4-bromobenzyl) attached to the 6-amino group of 1,3-dimethyl-indazole | IDO1 Expression / FaDu Cells | Remarkably suppressed IDO1 expression | nih.gov |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | N-(4-fluorobenzyl) attached to the 6-amino group of 1H-indazole | HCT116 (human colorectal cancer) | 14.3 ± 4.4 µM | researchgate.net |

These results underscore the importance of the 6-amino position as a handle for introducing functionalities that can engage in specific interactions within a biological target, thereby enhancing potency. nih.govresearchgate.net

Altering the substitution pattern on the bicyclic indazole core is another effective strategy for modulating biological activity. Introducing substituents at other positions can influence the electronic properties and steric profile of the molecule. For example, the synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives introduces both a halogen at the C6 position and a carboxylic acid at C4, leading to compounds with anticancer and antiangiogenic properties. researchgate.netresearchgate.net

Furthermore, strategic halogenation at other sites has proven beneficial. The introduction of a fluorine atom at the C7 position of an indazole ring was shown to produce the highest hypotensive and bradycardic activities in a series of α2-AR agonists. nih.gov In the context of kinase inhibition, the development of 3-amino-1H-indazol-6-yl-benzamides represents a significant modification, where the primary amine is shifted to the C3 position and a larger benzamide (B126) group is installed at C6. This rearrangement was crucial for targeting the "DFG-out" conformation of kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For scaffolds like indazoles, 3D-QSAR models are particularly useful for understanding the structural requirements for potent activity. nih.gov

The process involves generating a pharmacophore model based on a set of active compounds. A pharmacophore defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups required for activity. nih.gov For an indazole scaffold, a typical pharmacophore model might identify the indazole nitrogen as a hydrogen bond acceptor, the 6-amino group as a donor, and the fused rings as hydrophobic or aromatic features.

Once a model is generated, its predictive power is validated using statistical methods. Key statistical parameters include:

Q²: The cross-validated correlation coefficient, which measures the predictive ability of the model. A good model typically has a high Q² value. nih.gov

RMSE (Root Mean Square Error): This indicates the deviation between predicted and actual activity values. nih.gov

Pearson-r: This measures the correlation between the predicted and observed activities for a test set of compounds. nih.gov

By generating contour maps, these models can visualize regions where certain properties (e.g., steric bulk, positive charge) are favorable or unfavorable for activity, guiding the design of new, more potent analogs. nih.gov

Ligand Efficiency and Fragment-Based Drug Design Principles Applied to this compound

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. nih.gov This approach begins by screening libraries of small molecules, or "fragments," for weak binding to a biological target. The aminoindazole core is an excellent example of a fragment that can serve as a starting point. nih.gov

A key metric in FBDD is Ligand Efficiency (LE) , which relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms). It helps in identifying fragments that have optimal binding interactions per atom. High ligand efficiency in an initial fragment hit, like an aminoindazole, suggests it is a good starting point for optimization. nih.gov

The "Rule of Three" is often used to define fragment-like compounds: molecular weight < 300 Da, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 3, and cLogP ≤ 3. The discovery of N-(4-fluorobenzyl)-1H-indazol-6-amine as a promising hit was supported by its conformance to these properties, suggesting its potential for further development. researchgate.net Once a valid fragment hit is identified and its binding mode is confirmed, often by biophysical methods like NMR or X-ray crystallography, it can be "grown" or elaborated into a more potent, lead-like molecule. nih.gov

Structure-Based Drug Design Approaches for this compound and Its Analogs

Structure-based drug design (SBDD) utilizes the 3D structural information of the biological target, often obtained from X-ray crystallography, to design potent and selective inhibitors. This approach has been successfully applied to indazole scaffolds. nih.gov

A notable example involved the design of kinase inhibitors targeting the inactive "DFG-out" conformation. nih.gov Researchers used the co-crystal structure of a known inhibitor bound to the kinase c-Src as a blueprint. By analyzing the interactions, they designed a novel 3-amino-1H-indazol-6-yl-benzamide scaffold. The 3-amino-indazole portion was designed to act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding site, mimicking the interaction of the adenine (B156593) ring of ATP. nih.govnih.gov

This rational design approach led to the development of highly potent inhibitors of kinases like FLT3 and PDGFRα. nih.gov Similarly, novel 1,3-dimethyl-6-amino indazole derivatives were designed as IDO1 inhibitors based on the structure of the enzyme's active site. nih.gov These examples highlight how a deep understanding of the target's structure can guide the precise modification of the indazole scaffold to achieve high affinity and desired biological activity.

Molecular and Cellular Mechanism of Action Investigations for 1 Cyclopentyl 1h Indazol 6 Amine

Target Identification and Validation Studies for 1-Cyclopentyl-1H-indazol-6-amine

The identification of specific molecular targets is a critical step in elucidating the mechanism of action of any compound. For the indazole class of molecules, and specifically for 6-aminoindazole derivatives, several key protein targets have been identified, primarily in the context of oncology and metabolic diseases.

Research into compounds structurally related to this compound has revealed inhibitory activity against several key enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition:

A significant body of research points to the potential of 6-aminoindazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govresearchgate.net Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response. nih.govdrugtargetreview.com

In a typical IDO1 inhibition assay, the enzymatic activity is measured by quantifying the conversion of tryptophan to N-formylkynurenine. aurorabiolabs.com This can be done spectrophotometrically. nih.gov Cell-based assays have also been developed to screen for IDO1 inhibitors, which can overcome some of the limitations of cell-free assays, such as enzyme instability. drugtargetreview.com For instance, a study on a series of 6-substituted aminoindazole derivatives showed that some compounds could suppress IDO1 protein expression in human colorectal cancer cells (HCT116). nih.gov One particular derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity and was found to remarkably suppress IDO1 protein expression. nih.gov

α-Glucosidase Inhibition:

Other studies on indazole derivatives have demonstrated their potential as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. nih.gov Inhibition of this enzyme can delay glucose absorption and be beneficial in the management of type 2 diabetes. The inhibitory activity of these compounds is typically evaluated using an in vitro enzymatic assay where the inhibition of the enzyme's ability to hydrolyze a substrate, such as p-nitrophenyl-α-D-glucopyranoside, is measured. nih.gov Kinetic studies on some indazole Schiff bases have suggested a competitive mechanism of inhibition for α-glucosidase. nih.gov

The following table summarizes the enzymatic inhibitory activities of some representative indazole derivatives, providing a reference for the potential activity of this compound.

| Compound Name | Target Enzyme | IC50 Value | Assay Type |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 (in HCT116 cells) | 0.4 ± 0.3 µM (anti-proliferative) | Cell-based |

| Imidazothiazole derivative 12g | IDO1 | 0.2 ± 0.01 µM | Enzyme-based |

| Indazole Schiff base derivative | α-glucosidase | 1.54 ± 0.02 µM | In vitro enzymatic |

Note: The data in this table is for structurally related compounds and not for this compound itself.

While much of the research on indazole-6-amine derivatives has focused on enzymatic targets, some studies have explored their interactions with cell surface receptors. For example, theoretical investigations have been conducted on the interaction of indazole derivatives with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis. nih.gov These computational studies, using methods like molecular docking and molecular dynamics simulations, have suggested that indazole scaffolds can bind effectively within the kinase pocket of VEGFR2. nih.gov

However, specific receptor binding and functional assay data for this compound are not currently available in the scientific literature.

Target engagement studies are crucial to confirm that a compound interacts with its intended target within a cellular environment. For potential IDO1 inhibitors, this could involve measuring the levels of kynurenine in cell culture supernatants after treatment with the compound. A reduction in kynurenine levels would indicate successful target engagement. drugtargetreview.com

For kinase inhibitors, target engagement can be assessed by measuring the phosphorylation status of downstream substrates. While no specific target engagement studies for this compound have been reported, the methodologies used for related compounds would be applicable.

Cellular Pathway Modulation by this compound

The interaction of a compound with its molecular target(s) initiates a cascade of events that modulate various cellular pathways, ultimately leading to a physiological response.

Based on the potential targets identified for related compounds, this compound could modulate several key signaling pathways.

If it acts as an IDO1 inhibitor, it would directly impact the kynurenine pathway, leading to a decrease in kynurenine levels and an increase in tryptophan availability. This would, in turn, affect downstream signaling pathways involved in immune cell function, such as T-cell activation and proliferation. nih.gov

Should it target a protein kinase like VEGFR2, it would interfere with the signal transduction cascades initiated by that kinase. For VEGFR2, this would involve the inhibition of downstream pathways like the PI3K-AKT-mTOR pathway, which is crucial for cell survival and proliferation. nih.gov

The modulation of cellular pathways by a compound is often reflected in changes in gene and protein expression profiles.

Cell Cycle Analysis:

A common cellular effect observed for some anticancer 6-aminoindazole derivatives is the induction of cell cycle arrest. nih.gov Cell cycle analysis is typically performed using flow cytometry, where cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. youtube.combiocompare.com The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). youtube.commdpi.com For example, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to cause G2/M cell cycle arrest in HCT116 cells. nih.gov

Apoptosis Induction:

In addition to cell cycle arrest, some indazole derivatives have been shown to induce apoptosis, or programmed cell death. nih.gov This is often assessed by measuring the expression of key apoptosis-related proteins such as caspases (e.g., cleaved caspase-3) and members of the Bcl-2 family (e.g., Bax and Bcl-2). nih.gov

While specific gene expression and proteomic profiling studies for this compound are lacking, the established effects of related compounds on the cell cycle and apoptosis provide a strong rationale for investigating these pathways.

Cellular Phenotypic Screening (e.g., proliferation, migration, apoptosis)

Direct cellular phenotypic screening data for this compound, including its effects on cell proliferation, migration, and apoptosis, has not been detailed in peer-reviewed publications. Nevertheless, the broader class of 6-aminoindazole derivatives has been the subject of numerous studies, revealing significant anti-proliferative and pro-apoptotic activities across various cancer cell lines. These findings suggest that this compound may exhibit similar properties.

For instance, a series of 6-substituted amino-1H-indazole derivatives demonstrated notable growth inhibitory effects. researchgate.net One such compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, was found to have potent anti-proliferative activity against the HCT116 human colorectal cancer cell line. researchgate.net Further modifications to the indazole scaffold have yielded compounds with even greater potency. A related derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited a strong anti-proliferative effect on the same cell line. researchgate.net

Investigations into the mechanisms underlying these anti-proliferative effects often point towards the induction of apoptosis and cell cycle arrest. Studies on N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, for example, confirmed its ability to induce apoptosis in hypopharyngeal carcinoma cells. nih.gov This was accompanied by a reduction in cell mobility, as observed in wound healing assays. nih.gov Furthermore, some indazole derivatives have been shown to arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation. researchgate.net

Anti-Proliferative Activity of Selected 1H-Indazol-6-amine Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Human Colorectal Cancer) | SRB | 14.3 ± 4.4 | researchgate.net |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Cancer) | SRB | 0.4 ± 0.3 | researchgate.net |

Selectivity Profiling of this compound Across Biological Targets

A specific selectivity profile for this compound against a panel of biological targets is not available in the current scientific literature. However, the indazole scaffold is a prominent feature in a multitude of kinase inhibitors, suggesting that this class of compounds, including this compound, may primarily exert its effects through the modulation of protein kinases.

Research into indazole-containing derivatives has led to the discovery of potent and selective inhibitors for various kinases. For example, derivatives of (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-one have been identified as nanomolar inhibitors of Polo-like kinase 4 (PLK4), a key regulator of mitotic progression and a target in cancer therapy.

Another important target for indazole-based compounds is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune evasion in cancer. nih.gov The compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to significantly suppress the expression of IDO1. nih.gov This indicates that the 1H-indazol-6-amine core can be effectively targeted to inhibit specific enzymes involved in cancer pathology.

Biological Targets of Selected Indazole Derivatives

| Compound Class/Derivative | Primary Target(s) | Reported Activity | Reference |

|---|---|---|---|

| (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones | Polo-like kinase 4 (PLK4) | Nanomolar inhibition | |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Indoleamine 2,3-dioxygenase 1 (IDO1) | Suppression of expression | nih.gov |

Investigating Off-Target Effects and Polypharmacology of this compound

There are no published studies specifically detailing the off-target effects or the polypharmacological profile of this compound. The concept of polypharmacology, where a single compound interacts with multiple targets, is a common characteristic of kinase inhibitors and other therapeutic agents. Given the broad range of biological activities reported for the indazole class of compounds—including anti-inflammatory, antimicrobial, and anticancer effects—it is plausible that this compound could interact with multiple biological targets. researchgate.net

The investigation of off-target effects is a critical step in the development of any therapeutic candidate. These unintended interactions can lead to adverse effects but can also reveal new therapeutic opportunities. For compounds within the indazole family, the potential for off-target activity is suggested by the diverse array of kinases and enzymes they have been shown to inhibit. A comprehensive understanding of the polypharmacology of this compound would require extensive screening against a broad panel of kinases and other relevant biological targets. Without such dedicated studies, any discussion of its off-target profile remains speculative and based on the general behavior of the indazole chemical class.

Preclinical Data for this compound Not Publicly Available

Following a comprehensive review of scientific literature and publicly accessible databases, detailed preclinical pharmacological and biological activity characterization for the chemical compound this compound is not available. Extensive searches for in vitro and in vivo studies specifically pertaining to this molecule did not yield sufficient data to fulfill the requested article structure.

The initial investigation sought to elaborate on the preclinical profile of this compound, with a focus on its in vitro biological activity, including dose-response relationships, efficacy in various cell models, and its specificity and potency. Further, the planned article was to detail in vivo proof-of-concept studies, assessing pharmacodynamic biomarkers and efficacy in established preclinical disease models.

Despite a thorough search strategy, no specific studies or datasets for this compound were identified that would allow for a comprehensive analysis as outlined. The scientific literature contains information on a variety of other indazole derivatives, which have been investigated for numerous therapeutic applications, including oncology and inflammatory diseases. However, the explicit focus on this compound as per the instructions could not be met due to the absence of specific research data on this compound in the public domain.

Therefore, the requested detailed article with accompanying data tables on the preclinical pharmacological and biological activity of this compound cannot be generated at this time.

Preclinical Pharmacological and Biological Activity Characterization of 1 Cyclopentyl 1h Indazol 6 Amine

Comparative Analysis of 1-Cyclopentyl-1H-Indazol-6-amine with Benchmark Compounds

A comparative analysis with benchmark or standard compounds is a standard procedure in drug discovery to evaluate the relative potency, efficacy, and potential advantages of a new chemical entity. As of the latest available information, a direct comparative analysis of this compound with established benchmark compounds in specific preclinical models has not been published in the peer-reviewed literature.

In the broader context of indazole derivatives, some studies have performed such comparisons. For example, a series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were evaluated for their anticancer activity and compared with the standard drug methotrexate. researchgate.net In another instance, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT2 receptor agonist and was noted to have significantly greater solution stability than alpha-methyl-5-hydroxytryptamine. nih.gov These examples highlight the importance of comparative studies, yet specific data for this compound against relevant benchmarks is needed to ascertain its relative pharmacological standing.

Preclinical Pharmacokinetic Pk and Metabolic Fate of 1 Cyclopentyl 1h Indazol 6 Amine

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

In vitro ADME studies are foundational to understanding the drug-like properties of a compound. These assays are conducted early in the drug discovery process to identify potential liabilities and guide the selection of the most promising candidates for further development.

The liver is the primary site of drug metabolism. wuxiapptec.com In vitro assays using liver microsomes and hepatocytes are employed to predict the extent of hepatic metabolism in vivo. researchgate.netspringernature.com Microsomes contain Phase I metabolizing enzymes, primarily cytochrome P450s (CYPs), while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. bioivt.com

In these assays, the test compound is incubated with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog) to assess its rate of disappearance over time. bioivt.comnih.gov The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint), which provide an estimate of how quickly the compound is metabolized by the liver. nih.gov Compounds with high metabolic stability are generally preferred as they are likely to have a longer duration of action and better oral bioavailability. For indazole derivatives, metabolic pathways can include oxidation and glucuronidation. researchgate.net

Table 1: Illustrative Metabolic Stability Data for a Hypothetical Compound

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | > 60 | < 10 |

| Rat | Liver Microsomes | 45 | 25 |

| Human | Hepatocytes | 90 | 15 |

| Rat | Hepatocytes | 60 | 30 |

This table presents illustrative data for a hypothetical compound to demonstrate typical assay results.

To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium. The rate at which a compound crosses this monolayer is measured to estimate its intestinal permeability.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. This assay specifically assesses passive diffusion.

High permeability in these assays is generally indicative of good oral absorption.

Table 2: Illustrative Permeability Data for a Hypothetical Compound

| Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Classification |

| Caco-2 | 15 | High |

| PAMPA | 20 | High |

This table presents illustrative data for a hypothetical compound to demonstrate typical assay results.

Once in the bloodstream, a drug can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein. The extent of this binding is a critical parameter as generally only the unbound fraction of the drug is pharmacologically active and available to be metabolized and excreted. High plasma protein binding can affect a drug's distribution and clearance.

Equilibrium dialysis is a common method to determine the percentage of a compound that is bound to plasma proteins.

Table 3: Illustrative Plasma Protein Binding Data for a Hypothetical Compound

| Species | Plasma Protein Binding (%) | Unbound Fraction (%) |

| Human | 95.0 | 5.0 |

| Rat | 92.5 | 7.5 |

This table presents illustrative data for a hypothetical compound to demonstrate typical assay results.

Many drugs are metabolized by cytochrome P450 (CYP) enzymes. If a new drug inhibits or induces these enzymes, it can alter the metabolism of co-administered drugs, leading to potential drug-drug interactions. In vitro assays are used to assess the potential of a compound to inhibit or induce major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

For CYP inhibition, the compound is incubated with human liver microsomes and a specific substrate for each CYP isoform. The concentration of the compound that causes 50% inhibition of the substrate's metabolism (IC50) is determined. For CYP induction, human hepatocytes are treated with the compound, and the expression of CYP enzymes is measured.

Table 4: Illustrative CYP Inhibition Data for a Hypothetical Compound

| CYP Isoform | IC50 (µM) | Potential for Inhibition |

| CYP1A2 | > 50 | Low |

| CYP2C9 | > 50 | Low |

| CYP2C19 | 25 | Moderate |

| CYP2D6 | > 50 | Low |

| CYP3A4 | 15 | Moderate |

This table presents illustrative data for a hypothetical compound to demonstrate typical assay results.

In Vivo Pharmacokinetics in Preclinical Animal Models

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in preclinical animal models (e.g., mice, rats, dogs) to understand how the compound behaves in a whole organism. nih.gov These studies are crucial for predicting human pharmacokinetics and establishing a safe and effective dosing regimen for clinical trials. nih.govnih.gov

After administration (e.g., oral, intravenous), blood samples are collected at various time points and the concentration of the compound is measured. This data is used to calculate key pharmacokinetic parameters, including:

Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.

Time to reach maximum concentration (Tmax): The time at which Cmax is observed.

Area under the concentration-time curve (AUC): A measure of the total drug exposure over time.

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation. This is determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Indazole-based compounds have been developed as orally active agents, suggesting that structures within this class can be optimized for good absorption and bioavailability. nih.gov

Table 5: Illustrative In Vivo Pharmacokinetic Parameters in Rats for a Hypothetical Compound

| Parameter | Oral Administration | Intravenous Administration |

| Dose (mg/kg) | 10 | 2 |

| Cmax (ng/mL) | 850 | 1500 |

| Tmax (h) | 1.5 | 0.1 |

| AUC (ng*h/mL) | 4200 | 1400 |

| t½ (h) | 4.2 | 3.8 |

| CL (mL/min/kg) | - | 23.8 |

| Vd (L/kg) | - | 8.2 |

| Bioavailability (F%) | 60 | - |

This table presents illustrative data for a hypothetical compound to demonstrate typical assay results.

Metabolite Identification and Profiling of 1-Cyclopentyl-1H-indazol-6-amine

No published data are available.

No published data are available.

No published data are available.

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Preclinical Models

No published data are available.

Computational and Theoretical Studies of 1 Cyclopentyl 1h Indazol 6 Amine

Molecular Modeling and Docking Studies of 1-Cyclopentyl-1H-indazol-6-amine with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

A representative docking study of an indazole derivative with a protein kinase might reveal the interactions detailed in the table below.

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Amino Group (N) | Glu885 | 2.9 |

| Hydrogen Bond | Indazole N2 | Cys919 | 3.1 |

| Hydrophobic | Cyclopentyl Ring | Leu840, Val848 | N/A |

| Pi-Stacking | Indazole Ring | Phe1047 | 4.5 |

Note: The data in this table is representative of typical interactions found in docking studies of indazole derivatives with protein kinases and is for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Target Interactions of this compound

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. These simulations can confirm the stability of the binding pose predicted by docking and reveal the flexibility of both the ligand and the protein.

MD simulations performed on indazole derivatives complexed with targets like Hypoxia-Inducible Factor-1α (HIF-1α) have shown that the ligand remains stably bound within the active site throughout the simulation. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to assess stability. A stable complex will typically show low RMSD fluctuations. Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide insights into the thermodynamics of binding through methods like Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) calculations. nih.gov For this compound, an MD simulation would be critical to validate the stability of its binding mode and to understand the dynamic nature of its interactions with a potential biological target.

Quantum Mechanical Calculations and Conformational Analysis of this compound

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of a molecule. These methods are used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond orders. The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

For indazole derivatives, QM studies, often using Density Functional Theory (DFT), have been employed to understand their electronic properties and to perform conformational analysis. nih.govnih.gov The planarity of the indazole ring system is a key feature, though the cyclopentyl substituent in this compound will introduce conformational flexibility. nih.govresearchgate.net Conformational analysis would identify the lowest energy conformations of the cyclopentyl ring, which is crucial for understanding how the molecule presents itself to a binding site. The molecular electrostatic potential (MEP) map generated from QM calculations can highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as regions important for electrostatic interactions with a receptor. nih.gov

| Property | Predicted Value/Description |

| HOMO-LUMO Gap | Moderate to high, suggesting good stability. |

| Dipole Moment | Moderate, indicating some polarity. |

| Electrostatic Potential | Negative potential around the indazole nitrogens and the amino group; positive potential on the amino hydrogens. |

| Stable Conformations | Multiple low-energy conformations of the cyclopentyl ring (e.g., envelope, twist). |

Note: The data in this table is based on general principles and findings for similar heterocyclic compounds and serves as a prediction for this compound.

Virtual Screening and Lead Optimization Using Computational Methods

Virtual screening is a powerful computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net If this compound were identified as a hit from a screening campaign, computational methods would be instrumental in its optimization into a lead compound.

Structure-activity relationship (SAR) studies, guided by computational modeling, can suggest modifications to the molecule to improve its potency and selectivity. For example, if docking studies suggest that a larger substituent on the cyclopentyl ring could access an additional hydrophobic pocket, this modification could be explored computationally before being synthesized. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, can also be developed for a series of indazole analogs to guide optimization efforts. tandfonline.com This iterative cycle of design, computational prediction, and experimental testing is a hallmark of modern drug discovery and would be essential for the development of this compound as a potential therapeutic agent. researchgate.net

Analytical Methodologies for Research and Preclinical Studies of 1 Cyclopentyl 1h Indazol 6 Amine

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are essential for selectively separating and quantifying 1-Cyclopentyl-1H-indazol-6-amine from complex biological matrices such as plasma, serum, and tissue homogenates. The choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is typically dictated by the required sensitivity.

For quantifying higher concentrations of this compound, an HPLC method with a UV or Photodiode Array (PDA) detector can be developed. The indazole ring system provides a suitable chromophore for UV detection.

Method Development: A typical reversed-phase HPLC method would be established. The development process involves optimizing the column, mobile phase composition, and detector wavelength. An isocratic method using a C18 column (e.g., 250mm × 4.6mm, 5µm) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (acetonitrile or methanol) is a common starting point. amazonaws.com The flow rate is typically set around 1.0 mL/min. Detection wavelength is selected by scanning the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), which is characteristic of the indazole aromatic system.

Validation: The developed method must be validated according to established guidelines to ensure its reliability. amazonaws.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Specificity is confirmed by demonstrating that no interference occurs from endogenous components in the biological matrix at the retention time of the analyte.

| Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (r²) | ≥ 0.998 | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy (% Recovery) | 85-115% | The closeness of the measured value to the true value, assessed by spiking the matrix with known concentrations. |

| Precision (% RSD) | ≤ 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Limit of Quantification (LOQ) | Analyte response is ≥ 10 times the baseline noise. chromatographyonline.com | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com |

| Limit of Detection (LOD) | Analyte response is ≥ 3 times the baseline noise. chromatographyonline.com | The lowest concentration of the analyte that can be detected but not necessarily quantified. chromatographyonline.com |

For pharmacokinetic studies where plasma concentrations of this compound may be very low (in the ng/mL to pg/mL range), LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. nih.govmdpi.com

Method Development: The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.

Sample Preparation: Efficient extraction from the biological matrix is critical. Common techniques include protein precipitation (PPT) with acetonitrile (B52724) or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov PPT is often preferred for its speed and simplicity. nih.gov

Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often used to achieve rapid separation with high resolution, typically using a C18 column with smaller particle sizes (e.g., <2 µm). researchgate.net A gradient elution with a mobile phase of water and acetonitrile/methanol, both containing a small amount of an additive like formic acid to promote ionization, is common. nih.gov

Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The instrument is set to operate in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity. researchgate.net This involves monitoring a specific precursor ion-to-product ion transition for the analyte and a separate transition for an internal standard. For this compound (M.W. 201.27), the protonated molecule [M+H]⁺ at m/z 202.1 would be selected as the precursor ion, and its fragmentation would be induced to select a stable, high-intensity product ion for quantification.

| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | m/z 202.1 → [Specific Product Ion] |

| MRM Transition (IS) | [Specific Transition for Internal Standard] |

Validation: The validation of an LC-MS/MS method is comprehensive, covering parameters similar to HPLC-UV but with stricter acceptance criteria due to the lower concentrations measured. nih.gov It also includes the assessment of matrix effects and extraction recovery. nih.gov

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity Range | e.g., 1.0 - 1000 ng/mL, r² ≥ 0.999 nih.gov |

| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) researchgate.net |

| Intra- and Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) researchgate.net |

| Extraction Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimal and compensated for by the internal standard |

| Stability (Freeze-thaw, bench-top, etc.) | Analyte stable under typical handling and storage conditions |

Spectroscopic Methods for Structural Characterization and Purity Assessment in Research

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of newly synthesized this compound and for assessing its purity. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the aromatic protons on the indazole ring, the protons of the cyclopentyl group, the amine (-NH₂) protons, and the methine proton connecting the cyclopentyl ring to the indazole nitrogen. rsc.org The aromatic protons will appear in the downfield region (typically ~6.5-8.0 ppm), while the aliphatic cyclopentyl protons will be in the upfield region (~1.5-2.5 ppm), and the methine proton will be further downfield (~4.5-5.5 ppm) due to its attachment to nitrogen. acs.org

¹³C NMR: The carbon-13 NMR spectrum shows the signals for each unique carbon atom in the molecule. The aromatic carbons of the indazole ring will resonate in the ~110-150 ppm range, while the aliphatic carbons of the cyclopentyl group will appear in the upfield ~20-40 ppm range. researchgate.net The methine carbon attached to the nitrogen will be in the ~50-60 ppm region.

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings, confirming the arrangement of protons on the cyclopentyl and indazole rings. mdpi.com HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. mdpi.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indazole-H3 | ~7.8-8.0 | ~135 |

| Indazole-H4, H5, H7 | ~6.5-7.5 | ~110-125 |

| Indazole-C3a, C6, C7a | - | ~120-150 |

| Amine (-NH₂) | Broad signal, ~3.5-4.5 | - |

| Cyclopentyl-H1' (CH-N) | ~4.8-5.2 (quintet) | ~55-60 |

| Cyclopentyl-H2'/H5' (CH₂) | ~2.0-2.2 | ~30-35 |

| Cyclopentyl-H3'/H4' (CH₂) | ~1.6-1.9 | ~23-26 |

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the compound. It measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). For this compound (C₁₂H₁₅N₃), HRMS would be used to verify that the measured accurate mass of the molecular ion [M+H]⁺ matches the calculated theoretical mass. researchgate.net Tandem MS (MS/MS) experiments can further confirm the structure by analyzing the fragmentation patterns, which would likely involve the loss of the cyclopentyl group or fragmentation of the indazole ring. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃ |

| Exact Mass | 201.1266 |

| Ion [M+H]⁺ (Calculated) | 202.1339 |

| Ion [M+H]⁺ (Measured) | Within 5 ppm of calculated value |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (two bands, ~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching from the cyclopentyl group (~2850-2960 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹). rsc.orgresearchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The indazole chromophore is expected to show strong absorbance in the UV region. A typical UV-Vis spectrum, usually recorded in a solvent like ethanol (B145695) or methanol, would display one or more absorption maxima (λmax) between 200 and 400 nm, which is useful for purity checks and as a basis for HPLC-UV quantification. researchgate.net

| Spectroscopy | Feature | Expected Range/Value |

|---|---|---|

| Infrared (IR) | N-H Stretch (Amine) | ~3300-3500 cm⁻¹ |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | |

| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | |

| C-N Stretch | ~1250-1350 cm⁻¹ | |

| UV-Visible | λmax | ~220-300 nm |

Bioanalytical Method Development for Preclinical Pharmacokinetic and ADME Studies

The development of a bioanalytical method for this compound in preclinical species is guided by the need for high sensitivity, specificity, and throughput to support pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform due to its inherent selectivity and sensitivity for quantifying small molecules in complex biological fluids.

Sample Preparation Strategies for Biological Samples

The primary objective of sample preparation is to extract this compound from the biological matrix (e.g., plasma, urine, tissue homogenates) and remove endogenous interferences that can suppress or enhance the analyte's signal during LC-MS/MS analysis. nih.gov The choice of technique is determined by the physicochemical properties of the analyte, the nature of the biological matrix, the required limit of quantification, and the desired sample throughput. researchgate.net

For this compound, a compound with a basic amine group and a relatively non-polar cyclopentyl moiety, several extraction strategies are viable:

Protein Precipitation (PPT): This is often the simplest and fastest method. It involves adding an organic solvent (e.g., acetonitrile, methanol) to the biological sample to denature and precipitate proteins. pharmablock.com The supernatant, containing the analyte, is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed. While rapid, PPT may result in less clean extracts compared to other methods, potentially leading to matrix effects. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquid phases. For an amine-containing compound like this compound, adjusting the pH of the aqueous biological sample to a basic pH will deprotonate the amine, increasing its lipophilicity and facilitating its extraction into an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). nih.gov LLE generally provides cleaner extracts than PPT.

Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and provides the cleanest extracts, thereby minimizing matrix effects. chromatographytoday.com For this compound, a mixed-mode cation exchange SPE sorbent could be employed. At an acidic pH, the protonated amine group would bind to the cation exchange moiety of the sorbent. After washing away neutral and acidic interferences, the analyte can be eluted with a basic solution or a solvent mixture containing a base.

The selection of an appropriate internal standard (IS) is also a critical step. An ideal IS is a stable, isotopically labeled analog of the analyte (e.g., this compound-d4), as it will have nearly identical chemical properties and extraction recovery, thus compensating for variability during sample processing and analysis. researchgate.net

Method Validation Parameters (Sensitivity, Specificity, Accuracy, Precision, Recovery, Stability)

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for its intended purpose. nih.gov The validation is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters are outlined below.

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Specificity and Selectivity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components, metabolites, and co-administered drugs. nih.gov This is typically assessed by analyzing blank biological samples from at least six different sources to ensure no significant interfering peaks are present at the retention time of the analyte and internal standard.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. researchgate.net These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates on different days. The mean value should be within ±15% of the nominal value (except for the LLOQ, where it is ±20%), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ). researchgate.net

Recovery: Recovery is the efficiency of the extraction procedure, representing the percentage of the analyte that is recovered from the biological matrix during the sample preparation process. researchgate.net It is determined by comparing the analyte's peak area in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage during a preclinical study. This includes:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.

Short-Term Stability: Evaluates the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time.

Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection into the analytical instrument.

The following tables provide hypothetical yet representative data for a validated bioanalytical method for this compound in rat plasma.

Table 1: Accuracy and Precision of the Bioanalytical Method

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |

| Low | 3.0 | 2.91 | 97.0 | 6.2 |

| Medium | 50 | 51.5 | 103.0 | 4.8 |

| High | 200 | 196.0 | 98.0 | 3.5 |

Table 2: Stability of this compound in Rat Plasma

| Stability Test | Storage Conditions | Duration | Mean Concentration (ng/mL) | Stability (% of Nominal) |

| Freeze-Thaw | 3 cycles, -20°C to RT | 72 hours | 48.5 (Low QC), 194.2 (High QC) | 97.0 (Low), 97.1 (High) |

| Short-Term | Room Temperature | 6 hours | 49.1 (Low QC), 195.8 (High QC) | 98.2 (Low), 97.9 (High) |

| Long-Term | -80°C | 30 days | 48.8 (Low QC), 193.6 (High QC) | 97.6 (Low), 96.8 (High) |

| Post-Preparative | Autosampler (4°C) | 24 hours | 49.5 (Low QC), 197.0 (High QC) | 99.0 (Low), 98.5 (High) |

Strategic Development and Research Applications of 1 Cyclopentyl 1h Indazol 6 Amine

1-Cyclopentyl-1H-Indazol-6-amine as a Chemical Probe for Biological Discovery

A chemical probe is a small molecule used to study and manipulate biological systems. This compound and its analogs have been utilized as molecular probes to investigate the function of enzymes and cellular signaling pathways. For instance, derivatives of 6-aminoindazole have been synthesized and evaluated for their ability to inhibit specific enzymes, providing insights into their roles in cellular processes. researchgate.net

The utility of such compounds as chemical probes stems from their ability to interact with specific biological targets. For example, certain indazole derivatives have been shown to inhibit kinases like chk1, chk2, and h-sgk (human serum and glucocorticoid-dependent kinase). This inhibitory action allows researchers to dissect the roles of these kinases in processes like DNA damage response and cell cycle regulation. By observing the downstream effects of inhibiting these specific targets, scientists can elucidate complex biological pathways.

Prodrug Strategies and Targeted Delivery Approaches (Preclinical Research Context)

Prodrug strategies involve modifying a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. The modification is designed to be cleaved in vivo, releasing the active parent drug. For a compound like this compound, a prodrug approach could be designed to enhance its solubility, stability, or ability to cross cell membranes. For example, the amine group at the 6-position could be temporarily masked with a group that is enzymatically cleaved once the compound reaches its target site.

Targeted delivery aims to concentrate a therapeutic agent at the site of action, minimizing off-target effects. In a preclinical research context, this could involve conjugating this compound to a molecule that specifically recognizes a target on a particular cell type, such as a cancer cell. This approach is particularly relevant for indazole derivatives, which have shown promise in oncology research. researchgate.net

Potential Preclinical Applications and Disease Area Exploration Based on Mechanistic Insights

The mechanistic insights gained from studying this compound and its analogs have opened avenues for exploring their potential in various disease models.

The indazole scaffold is a key feature in several approved anticancer drugs, such as Axitinib and Pazopanib. researchgate.net Research has shown that various 6-aminoindazole derivatives exhibit antiproliferative activity in human cancer cell lines. researchgate.net For example, the derivative N-(4-fluorobenzyl)-1H-indazol-6-amine has demonstrated potent activity against colorectal cancer cells while being non-toxic to normal cells. researchgate.net

The anticancer potential of these compounds is often linked to their ability to inhibit specific kinases involved in cancer cell growth and survival. nih.gov For instance, some indazole-based compounds are known to be potent inhibitors of phosphatidylinositol-3-kinase (PI3K), a key component of a signaling pathway frequently deregulated in tumors. nih.gov The exploration of this compound derivatives in various cancer models, focusing on their kinase inhibition profiles, is a significant area of ongoing research. nih.gov

Table 1: Examples of Indazole Derivatives in Oncology Research

| Compound/Derivative | Cancer Model | Mechanism of Action | Reference |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | Colorectal Cancer (HCT116) | Induces cytotoxicity | researchgate.net |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Hypopharyngeal Carcinoma (FaDu) | Suppresses IDO1 expression, induces apoptosis | nih.gov |

The indazole nucleus is also present in compounds with anti-inflammatory properties, such as Benzydamine. nih.gov This suggests that derivatives of this compound could be investigated for their potential to modulate inflammatory pathways. The mechanism could involve the inhibition of key signaling molecules involved in the inflammatory response. Research into the anti-inflammatory activities of novel indazole derivatives is an active field. researchgate.net

The diverse biological activities reported for indazole derivatives suggest a broad range of potential research applications. researchgate.net These include:

Antiviral Research: Some indazole analogs have shown potent antiviral activity, for instance, against the Hepatitis C virus. nih.gov

Cardiovascular Research: Certain indazole derivatives have been explored for their effects on the cardiovascular system, including potential antihypertensive properties. nih.gov

Neuroscience: Serotonin (B10506) 5-HT2 receptor agonists based on the indazole scaffold have been investigated for their potential in treating ocular hypertension. nih.gov